molecular formula C13H11N5O2 B2381131 N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415491-14-2

N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2381131
CAS No.: 2415491-14-2
M. Wt: 269.264
InChI Key: LKTBOYKQDONEHR-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction with primary or secondary amines, followed by a Suzuki–Miyaura cross-coupling reaction . The reaction conditions often involve the use of palladium catalysts and bases such as cesium carbonate in solvents like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-20-12-5-2-9(8-15-12)16-13(19)10-3-4-11-14-6-7-18(11)17-10/h2-8H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTBOYKQDONEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=NN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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